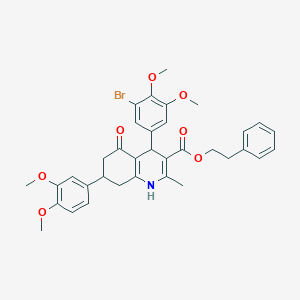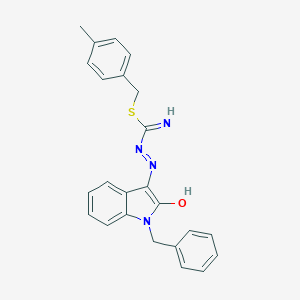
3-(2-Bromophenyl)-2-phenylacrylic acid
概要
説明
3-(2-Bromophenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2-phenylacrylic acid typically involves the following steps:
Aldol Condensation: The brominated phenyl compound undergoes aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired phenylacrylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and aldol condensation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 3-(2-Bromophenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with different functional groups.
科学的研究の応用
3-(2-Bromophenyl)-2-phenylacrylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-2-phenylacrylic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and phenylacrylic acid moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
類似化合物との比較
3-(4-Bromophenyl)-2-phenylacrylic acid: Similar structure with bromine at the para position.
3-(2-Chlorophenyl)-2-phenylacrylic acid: Chlorine atom instead of bromine.
3-(2-Iodophenyl)-2-phenylacrylic acid: Iodine atom instead of bromine.
Uniqueness: 3-(2-Bromophenyl)-2-phenylacrylic acid is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of bromine enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions and applications.
特性
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKGOZZLFYZDE-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B420174.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B420175.png)
![1-benzyl-3-(4-methoxyphenyl)-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B420178.png)
![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclohexanecarboxamide](/img/structure/B420179.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide](/img/structure/B420180.png)
![Ethyl 4-({[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B420181.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B420182.png)
![N-[4-(acetylamino)-2,5-diethoxyphenyl]-2-chlorobenzamide](/img/structure/B420183.png)
![N,N-Diethyl-2-[5-(3-methoxy-propyl)-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl]-acetamide](/img/structure/B420184.png)

![N-benzyl-N'-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420188.png)
![Ethyl 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B420189.png)
![N-mesityl-2-{[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B420201.png)
